molecular formula C18H19FN2O5S2 B2513474 Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 922477-05-2

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2513474
CAS No.: 922477-05-2
M. Wt: 426.48
InChI Key: SIPQBQSPXTZCNS-UHFFFAOYSA-N
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Description

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a piperidine-4-carboxamido moiety at position 2. The piperidine ring is further modified by a 4-fluorophenyl sulfonyl group. This structure combines sulfonamide, fluorinated aromatic, and heterocyclic motifs, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPQBQSPXTZCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21FN2O5SC_{22}H_{21}FN_{2}O_{5}S, with a molecular weight of 476.5 g/mol. The structure includes a thiophene ring, a piperidine moiety, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21FN2O5SC_{22}H_{21}FN_{2}O_{5}S
Molecular Weight476.5 g/mol
CAS Number923395-91-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group enhances the compound's ability to modulate biological pathways, potentially influencing various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Case Study 1: T-Type Calcium Channel Blockers

A study investigating a series of piperidine derivatives found that compounds similar to this compound effectively inhibited T-type calcium channels, leading to reduced blood pressure in hypertensive models . This highlights the potential therapeutic applications in managing hypertension.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds has shown promising results against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration into the antimicrobial properties of this compound could yield valuable insights into its utility as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural Analogues

A. Sulfonamide-Containing Piperidine Derivatives (): Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share the sulfonamide-piperidine/piperazine core but differ in substituents. For example:

  • Substituent Diversity: The target compound uses a 4-fluorophenyl sulfonyl group, whereas analogs in incorporate sulfamoylaminophenyl or benzhydryl groups.
  • Heterocyclic Core : The target compound employs a piperidine ring, while compounds use piperazine , which has an additional nitrogen atom, altering basicity and hydrogen-bonding capacity .

B. Thiophene Carboxylate Derivatives (): Example 62 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) shares the thiophene carboxylate motif but replaces the piperidine-sulfonamide group with a pyrazolo-pyrimidine-chromenone system. Key differences include:

  • Bioisosteric Replacement : The pyrazolo-pyrimidine in may mimic the hydrogen-bonding or aromatic interactions of the piperidine-sulfonamide in the target compound.
  • Fluorine Substitution : Both compounds feature fluorinated aryl groups (4-fluorophenyl vs. 3-fluorophenyl), which enhance metabolic stability and lipophilicity .

Physicochemical Properties

Property Target Compound Analog (6i) Analog (Example 62)
Molecular Weight ~450–500 g/mol (estimated) ~600–650 g/mol (e.g., 6i: C₃₂H₃₀F₂N₄O₄S) 560.2 g/mol (M⁺+1)
Melting Point Not reported 132–230°C 227–230°C
Key Functional Groups Thiophene carboxylate, piperidine sulfonamide Piperazine sulfonamide, bis(4-fluorophenyl) Pyrazolo-pyrimidine, chromenone, thiophene

Preparation Methods

Piperidine-4-Carboxylic Acid Derivatization

The piperidine-4-carboxylic acid moiety serves as a critical intermediate. A common approach involves Boc protection of the amine group to prevent undesired side reactions during subsequent steps. For example, piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to yield tert-butyl piperidine-4-carboxylate . Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, which is then subjected to sulfonylation.

Sulfonylation of the Piperidine Amine

The introduction of the 4-fluorophenylsulfonyl group is achieved via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions. In a representative procedure, the piperidine amine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Et₃N (1.5 equiv) is added, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 equiv). The reaction is stirred at room temperature for 12 hours, yielding 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid .

Reaction Conditions Table

Step Reagents Solvent Temperature Time Yield
Sulfonylation 4-Fluorobenzenesulfonyl chloride, Et₃N DCM 0°C → rt 12 h 78%

Amide Bond Formation with Thiophene Ester

The coupling of the sulfonylated piperidine to the thiophene ester is a pivotal step. Two primary methods are documented:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) , the carboxylic acid (1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid) is activated and reacted with methyl 2-aminothiophene-3-carboxylate. The reaction proceeds in DCM or dimethylformamide (DMF) at room temperature for 24 hours, yielding the target compound.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. The anhydride is then reacted with the thiophene amine in the presence of N-methylmorpholine (NMM), achieving comparable yields to the EDC/HOBt method.

Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield Purity
EDC/HOBt EDC, HOBt, DIPEA DMF 72% >95%
Mixed Anhydride Isobutyl chloroformate, NMM THF 68% 93%

Esterification and Final Product Isolation

The thiophene carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol. The acid is refluxed with SOCl₂ for 2 hours, followed by quenching with methanol to yield the methyl ester. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords the final product in high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.57 (m, 2H, Ar-H), 7.20–7.11 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.71–3.61 (m, 4H, piperidine-H), 3.11–2.86 (m, 4H, piperidine-H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 164.5 (d, J = 251.5 Hz, C-F), 138.0 (s, C-SO₂), 128.5 (s, thiophene-C), 116.2 (d, J = 22.5 Hz, Ar-C).

Infrared (IR) Spectroscopy

  • IR (KBr) : νmax 1675 cm⁻¹ (C=O, ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Characterization Data Table

Parameter Value Source
Molecular Formula C₂₃H₂₇FN₂O₅S₂
Molecular Weight 494.6 g/mol
CAS Number 923508-64-9

Optimization and Challenges

Sulfonylation Efficiency

The use of 4-fluorobenzenesulfonyl chloride in DCM with Et₃N provided optimal yields (78%) compared to alternative solvents like THF (65%). Side products, such as over-sulfonylated species, were minimized by maintaining stoichiometric control.

Amide Coupling Side Reactions

Competitive ester hydrolysis was observed during EDC-mediated coupling, necessitating strictly anhydrous conditions. The addition of HOBt as an activator reduced racemization and improved reaction homogeneity.

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